molecular formula C25H20N4Na2O10S3 B12716306 Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate CAS No. 97645-25-5

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12716306
CAS No.: 97645-25-5
M. Wt: 678.6 g/mol
InChI Key: DQDRCGSHHZHMLK-UHFFFAOYSA-L
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Description

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, food, and cosmetics. The compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-methyl-3-((phenylamino)sulphonyl)aniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative, such as 5-acetylamino-4-hydroxy-2,7-naphthalenedisulphonic acid, under alkaline conditions to form the azo compound.

    Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration, followed by drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo resonance, thereby stabilizing the structure and enhancing its color properties. In biological applications, the compound can interact with cellular components, allowing it to be used as a staining agent.

Comparison with Similar Compounds

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features and color properties. Similar compounds include:

    Disodium 4-amino-5-hydroxy-6-[2-[4-methyl-3-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-[2-(4-nitrophenyl)diazenyl]naphthalene-2,7-disulphonate: Another azo dye with similar applications but different substituents on the aromatic rings.

    Disodium 4-amino-5-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate: A closely related compound with slight variations in the functional groups.

These compounds share similar chemical properties but differ in their specific applications and color characteristics.

Properties

CAS No.

97645-25-5

Molecular Formula

C25H20N4Na2O10S3

Molecular Weight

678.6 g/mol

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C25H22N4O10S3.2Na/c1-14-8-9-18(12-21(14)40(32,33)29-17-6-4-3-5-7-17)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-20(26-15(2)30)23(16)25(24)31;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

DQDRCGSHHZHMLK-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)NC4=CC=CC=C4.[Na+].[Na+]

Origin of Product

United States

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